molecular formula C3H4NNaO2S B13596934 Sodium 2-cyanoethane-1-sulfinate

Sodium 2-cyanoethane-1-sulfinate

Cat. No.: B13596934
M. Wt: 141.13 g/mol
InChI Key: VIJZSRLCERKIGY-UHFFFAOYSA-M
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Description

Sodium 2-cyanoethane-1-sulfinate (CAS 66889-89-2) is a chemical compound provided as a solid and is characterized by the molecular formula C 3 H 4 NNaO 2 S and a molecular weight of 141.12 g/mol . Its structure features a sulfinate group (-S(=O)O-) and a cyano group (-C#N) on the same ethane backbone, making it a versatile bifunctional reagent for organic synthesis and medicinal chemistry research . This compound serves as a valuable synthetic intermediate and building block. Researchers can utilize the sulfinate group in various reactions, such as forming sulfonyl derivatives, while the cyano group offers a handle for further functionalization into amides or amines. Its primary research applications include use as a precursor in the development of pharmaceuticals, agrochemicals, and novel materials. As with all reagents of this nature, proper handling and storage are recommended. The product is intended for use by qualified laboratory professionals. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for use in humans.

Properties

Molecular Formula

C3H4NNaO2S

Molecular Weight

141.13 g/mol

IUPAC Name

sodium;2-cyanoethanesulfinate

InChI

InChI=1S/C3H5NO2S.Na/c4-2-1-3-7(5)6;/h1,3H2,(H,5,6);/q;+1/p-1

InChI Key

VIJZSRLCERKIGY-UHFFFAOYSA-M

Canonical SMILES

C(CS(=O)[O-])C#N.[Na+]

Origin of Product

United States

Reactivity and Mechanistic Investigations of Sodium 2 Cyanoethane 1 Sulfinate and Analogous Sulfinates

Multifaceted Reactivity Profiles

The chemical behavior of sodium sulfinates can be broadly categorized into nucleophilic, electrophilic, and radical pathways. rsc.orgrsc.orgresearchgate.net This allows for the formation of various types of chemical bonds, including S-S, N-S, and C-S, leading to the synthesis of compounds like thiosulfonates, sulfonamides, sulfides, and sulfones. rsc.orgrsc.org

Nucleophilic Behavior and Transformations

Sodium sulfinates are effective nucleophiles, readily reacting with various electrophiles. A primary example of this is the reaction with alkyl halides to form sulfones. wikipedia.org For instance, the reaction of an aryl sulfinate, such as sodium benzenesulfinate, with an alkyl halide like benzyl (B1604629) bromide results in the formation of the corresponding sulfone. organic-chemistry.org This nucleophilic substitution is a fundamental transformation for creating C-S bonds.

The nucleophilicity of the sulfinate anion can be harnessed in more complex transformations as well. Vinyl sulfones can serve as precursors to sulfinate ions through a cyanide-mediated addition-elimination sequence. organic-chemistry.org The in situ generated nucleophilic sulfinate can then react with electrophiles, providing a versatile method for synthesizing sulfones and sulfonamides under mild, odorless conditions. organic-chemistry.org This approach avoids the often-problematic low solubility of some sulfinate salts. organic-chemistry.org

Reactant 1Reactant 2ProductConditionsReference
Phenyl vinyl sulfoneBenzyl bromideBenzyl phenyl sulfoneKCN, THF, rt, 10 min organic-chemistry.org
Phenyl vinyl sulfoneEthyl bromoacetateEthyl (phenylsulfonyl)acetateKCN, THF, rt, 10 min organic-chemistry.org
Phenyl vinyl sulfone2-Bromoacetophenone2-(Phenylsulfonyl)-1-phenylethan-1-oneKCN, THF, rt, 10 min organic-chemistry.org

Electrophilic Behavior and Transformations

While more commonly recognized for their nucleophilic and radical reactivity, sulfinates can exhibit electrophilic character under specific conditions. rsc.org For instance, in the presence of a suitable acid, sodium sulfinates can react with trifluoromethanesulfinate to generate trifluoromethyl thiosulfonates, where the sulfinate acts as an electrophilic thiolating reagent. rsc.org

Radical Reactivity and Generation

The generation of sulfonyl radicals from sodium sulfinates is a cornerstone of their synthetic utility. researchgate.net This transformation is typically achieved through oxidation via chemical, electrochemical, or photochemical methods. researchgate.netrsc.org These highly reactive sulfonyl radicals can then participate in a wide range of reactions. researchgate.netresearchgate.net

Visible-light photoredox catalysis is a particularly powerful method for generating sulfonyl radicals from sulfinates. organic-chemistry.orgcam.ac.uk In this process, a photocatalyst, such as an iridium or ruthenium complex, absorbs light and initiates a single-electron transfer (SET) from the sulfinate to generate the sulfonyl radical. organic-chemistry.orgcam.ac.uknih.gov These radicals can then be trapped by various radical acceptors, such as electron-deficient olefins, to form new carbon-sulfur bonds. organic-chemistry.orgresearchgate.net The use of visible light provides a mild and environmentally friendly approach to radical generation. researchgate.net

Electrochemical methods also offer a green alternative for generating sulfonyl radicals from sodium sulfinates, avoiding the need for chemical oxidants. researchgate.netrsc.org In an undivided cell, an electric current can be used to oxidize the sulfinate, leading to the formation of the corresponding sulfonyl radical. rsc.org This radical can then react with substrates like enamides to produce β-amidovinyl sulfones. rsc.org

Detailed Mechanistic Insights into Sulfinate-Mediated Reactions

Understanding the mechanisms of sulfinate-mediated reactions is crucial for controlling their outcomes and developing new synthetic methods. The pathways can be broadly divided into those triggered by sulfonyl radicals and those operating through catalytic cycles.

Sulfonyl Radical-Triggered Reaction Pathways

Once generated, sulfonyl radicals (RSO₂•) readily add to carbon-carbon multiple bonds, such as those in alkenes and alkynes. tandfonline.comresearchgate.netacs.org This addition creates a new carbon-centered radical, which can then undergo further transformations. nih.govorganic-chemistry.org

A common subsequent step is radical-radical coupling. For example, in the oxysulfonylation of alkenes, the carbon-centered radical formed after the initial sulfonyl radical addition can couple with an oxygen-centered radical, leading to products like β-ketosulfones or β-sulfonyl peroxides. organic-chemistry.org

Another important pathway is intramolecular cyclization. researchgate.netnih.gov If the substrate containing the newly formed radical has a suitably positioned reactive group, an intramolecular cyclization can occur. This strategy is particularly useful for synthesizing various heterocyclic compounds. For instance, a photoredox-catalyzed dual carbon-carbon bond cleavage and sulfonylation reaction proceeds through a sequence involving iminyl radical formation, C-C bond cleavage, sulfur dioxide insertion, sulfonyl radical addition, another C-C bond cleavage, and finally, intramolecular cyclization to yield complex dihydronaphthalenes. researchgate.net

The following table provides examples of reactions initiated by sulfonyl radicals generated from sodium sulfinates.

Alkene/Alkyne SubstrateSulfinate SourceConditionsProduct TypeReference
StyrenesSodium SulfinatesCu/Co catalyst, TBHPβ-Ketosulfones/β-Sulfonyl peroxides organic-chemistry.org
EnamidesSodium SulfinatesElectrochemical, constant currentβ-Amidovinyl sulfones rsc.org
AlkenesSulfone-substituted tetrazolesIr photocatalyst, blue light, DMAPDialkyl sulfones organic-chemistry.orgresearchgate.net
N-ArylpropiolamidesArylamines, DABCO•(SO₂)₂Visible lightSulfonated spiro researchgate.netresearchgate.nettrienones researchgate.net

Catalytic Mechanistic Pathways (e.g., TBAI-catalyzed, BF₃·OEt₂-promoted)

BF₃·OEt₂-Promoted Reactions: Boron trifluoride etherate (BF₃·OEt₂) is a strong Lewis acid widely used to activate substrates in organic reactions. nih.govwikipedia.orgmedcraveonline.com In reactions involving sodium sulfinates, BF₃·OEt₂ can act as a promoter. For example, it facilitates the synthesis of β-keto sulfones from alkynes and sodium sulfinates. nih.gov A proposed mechanism suggests that BF₃·OEt₂ first reacts with trace water to form BF₃·H₂O. nih.gov This species then protonates the sodium sulfinate to generate sulfinic acid. nih.gov The sulfinic acid can then disproportionate under heating to form a sulfonyl radical and a sulfinyl radical, which then participate in the oxysulfonylation of the alkyne. nih.gov In other cases, BF₃·OEt₂ can promote the direct nucleophilic substitution of alcohols with sodium sulfinates to form sulfinate esters. rsc.orgglobalauthorid.com The Lewis acid activates the alcohol towards substitution by the sulfinate nucleophile. wikipedia.org

Catalyst/PromoterReactantsProductProposed Role of CatalystReference
TBAITertiary amines, Sodium sulfinatesSulfonamidesMediates oxidative N-sulfonylation nih.govnih.gov
BF₃·OEt₂Alkynes, Sodium sulfinatesβ-Keto sulfonesLewis acid, promotes radical formation via sulfinic acid researchgate.netnih.gov
BF₃·OEt₂Alcohols, Sodium sulfinatesSulfinate estersLewis acid, activates alcohol for nucleophilic attack rsc.orgglobalauthorid.com

Applications of Sodium 2 Cyanoethane 1 Sulfinate As a Versatile Building Block in Organic Synthesis

Carbon-Sulfur (C-S) Bond Forming Reactions

The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, and Sodium 2-cyanoethane-1-sulfinate is an effective reagent for these transformations. nih.govrsc.org It can act as a sulfonylating (RSO₂–) or sulfenylating (RS–) agent depending on the reaction conditions, enabling the synthesis of important classes of compounds like sulfides and sulfones. nih.govresearchgate.net

Synthesis of Sulfides

Sodium sulfinates are utilized as coupling partners for the formation of sulfides (R-S-R¹). nih.gov Under specific reaction conditions, these reagents can serve as a source for the sulfenylating moiety. This transformation underscores the flexible reactivity of the sulfinate group, which can be modulated to achieve different oxidation states of the sulfur atom in the final product. researchgate.net

Synthesis of Sulfones (including Vinyl Sulfones, Allylic Sulfones, and β-Keto Sulfones)

The synthesis of sulfones (R-SO₂-R¹) is one of the most prominent applications of sodium sulfinates. nih.govrsc.orgnih.gov These compounds are of significant interest in medicinal chemistry and materials science. nih.gov this compound can be employed to create a variety of sulfone structures.

Vinyl Sulfones: These structures are valuable intermediates in organic synthesis. Their synthesis can be achieved through the reaction of sodium sulfinates with suitable precursors like alkynes. nih.govresearchgate.net

Allylic Sulfones: The reaction of sodium sulfinates with allylic substrates provides a direct route to allylic sulfones, which are important building blocks in synthetic chemistry. nih.govrsc.org

β-Keto Sulfones: This class of compounds is synthesized with high efficiency from sodium sulfinates. A notable method involves the oxysulfonylation of alkynes. exlibrisgroup.commdpi.comnih.gov An efficient approach uses boron trifluoride etherate (BF₃·OEt₂) to promote the reaction between an alkyne and a sodium sulfinate, using oxygen from the air as the oxidant. mdpi.comnih.gov This method is valued for its mild conditions and avoidance of metal catalysts. mdpi.com

Table 1: Synthesis of β-Keto Sulfones via BF₃·OEt₂-Mediated Oxysulfonylation of Alkynes with Sodium Sulfinates

Alkyne Substrate Sodium Sulfinate Product Yield Reference
Phenylacetylene Sodium p-toluenesulfinate 1-Phenyl-2-(tosyl)ethan-1-one 85% mdpi.com
1-Octyne Sodium p-toluenesulfinate 1-(Tosyl)octan-2-one 72% mdpi.com
4-Ethynylanisole Sodium benzenesulfinate 1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one 83% mdpi.com

This table presents representative examples of the oxysulfonylation reaction. The methodology is broadly applicable to aliphatic sulfinates like this compound.

Site-Selective C-H Sulfonylation

A significant advancement in the application of sodium sulfinates is their use in site-selective C-H sulfonylation reactions. nih.govrsc.org This approach allows for the direct installation of a sulfonyl group at a specific carbon-hydrogen bond, bypassing the need for pre-functionalized substrates. These reactions often proceed via a sulfonyl radical mechanism, where the sulfonyl radical generated from the sodium sulfinate selectively abstracts a hydrogen atom, leading to the formation of a new C-S bond. nih.govsemanticscholar.org This strategy represents a highly atom-economical and efficient method for elaborating complex molecules. rsc.org

Oxysulfonylation of Alkynes

The oxysulfonylation of alkynes is a powerful multicomponent reaction that simultaneously forms a C-S bond and incorporates an oxygen atom, typically yielding β-keto sulfones. mdpi.comnih.gov Several protocols exist for this transformation. For instance, a pyridine-catalyzed reaction between terminal alkynes and sulfinic acids has been reported. mdpi.com More recently, a metal-free method using BF₃·OEt₂ as a promoter for the reaction of sodium sulfinates with alkynes has been developed, offering good functional group compatibility under mild conditions. exlibrisgroup.commdpi.comnih.gov Another green approach utilizes hexafluoroisopropanol (HFIP) as the solvent and oxygen as the oxidant for the reaction of arylpropiolic acids and sodium sulfinates. mdpi.com Copper-photoredox catalysis has also been employed to enable the oxy-sulfonylation of terminal alkynes with sodium sulfinates, proceeding through a sulfonyl radical intermediate. rsc.org

Sulfur-Sulfur (S-S) Bond Forming Reactions

Beyond C-S bond formation, this compound is a competent precursor for constructing sulfur-sulfur linkages, a key feature in various biologically active molecules and materials.

Synthesis of Thiosulfonates

Thiosulfonates (R-SO₂S-R¹) are an important class of organosulfur compounds that can be readily synthesized from sodium sulfinates. nih.govrsc.org These compounds can serve as stable, non-toxic alternatives to metal sulfinate salts for certain applications. organic-chemistry.orgnih.gov

Several synthetic strategies have been developed:

Reaction with Disulfides: An early method involved the reaction of sodium methanesulfinate (B1228633) with alkyl disulfides, assisted by silver nitrate (B79036), where the sulfinate nucleophilically attacks a silver-disulfide complex. nih.gov

Coupling with Thiols: More contemporary methods involve the aerobic coupling of sodium sulfinates with thiols. nih.gov These reactions can be catalyzed by copper(I) iodide with 1,10-phenanthroline (B135089) (CuI-Phen·H₂O) or by iron(III) chloride (FeCl₃), providing symmetrical and unsymmetrical thiosulfonates in good to excellent yields. nih.gov

Disproportionate Coupling: A metal-free approach utilizes boron trifluoride etherate (BF₃·OEt₂) to mediate a radical disproportionate coupling reaction of sodium sulfinates to form thiosulfonates. nih.govgoogle.com This method can be used to synthesize both symmetrical and unsymmetrical products under mild conditions. nih.govgoogle.com

Table 2: Selected Methods for the Synthesis of Thiosulfonates from Sodium Sulfinates

Method Reagents/Catalyst Key Features Yield Range Reference
Coupling with Thiols CuI–Phen·H₂O, O₂ Aerobic conditions, broad substrate scope 40–96% nih.gov
Coupling with Thiols FeCl₃, O₂ Aerobic conditions, applicable to various thiols and sulfinates 83–96% nih.gov

Formation of Disulfidesrsc.org

Sodium sulfinates are effective precursors for the synthesis of thiosulfonates (R-SO₂S-R¹) through the formation of a sulfur-sulfur (S-S) bond. nih.gov This transformation can be achieved through various catalytic and mediated methods, showcasing the reagent's versatility.

One common approach involves the coupling of sodium sulfinates with thiols under aerobic conditions. nih.gov Research has demonstrated that catalysts such as copper(I) iodide-phenanthroline (CuI-Phen·H₂O) and iron(III) chloride (FeCl₃) can effectively promote this reaction. nih.gov These methods are applicable to a wide range of aromatic and aliphatic thiols and sulfinates, consistently producing symmetrical and unsymmetrical thiosulfonates in good to excellent yields. nih.gov

Another strategy is the copper-catalyzed sulfenylation of disulfides and diselenides with sodium sulfinates at ambient temperature under air, which efficiently yields thiosulfonates and selenosulfonates. nih.gov More recently, a metal-free approach using boron trifluoride etherate (BF₃·OEt₂) has been developed. nih.gov This method facilitates a radical disproportionate coupling reaction of sodium sulfinates to produce both symmetrical and unsymmetrical thiosulfonates under mild conditions. nih.gov Generally, sodium arylsulfinates that contain electron-donating groups tend to provide better yields for symmetrical thiosulfonates in this process. nih.gov

Table 1: Selected Methods for Thiosulfonate Synthesis from Sodium Sulfinates

Catalyst/Mediator Coupling Partner Key Features Yield Range
CuI–Phen·H₂O Thiols Aerobic conditions, broad substrate scope. nih.gov 40–96% nih.gov
FeCl₃ Thiols Aerobic conditions, applicable to various arene- and alkanethiols. nih.gov 83–96% nih.gov
Copper Catalyst Disulfides Reaction proceeds under air at ambient temperature. nih.gov Good to high nih.gov
BF₃·OEt₂ Sodium Sulfinates (self-coupling) Metal-free, radical disproportionation mechanism, mild conditions. nih.gov Good nih.gov

Nitrogen-Sulfur (N-S) Bond Forming Reactions

The construction of nitrogen-sulfur (N-S) bonds is fundamental to the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry. nih.govorganic-chemistry.org Sodium sulfinates serve as excellent sulfonylating agents for this purpose. nih.govscispace.com

The synthesis of sulfonamides from sodium sulfinates and amines has been accomplished through a variety of oxidative coupling methods. nih.govresearchgate.net These reactions typically involve an in-situ-generated electrophilic sulfur species that readily reacts with a nucleophilic amine.

A widely used and metal-free approach employs molecular iodine (I₂) as the mediator. nih.govresearchgate.net This reaction proceeds smoothly at room temperature, often in aqueous media, making it an environmentally benign option. researchgate.net The proposed mechanism involves the initial reaction of the sodium sulfinate with iodine to form a sulfonyl iodide intermediate, which then undergoes homolysis to produce a sulfonyl radical that couples with the amine. researchgate.net This method is effective for a broad range of primary and secondary amines, including aromatic, aliphatic, and cyclic variants, affording the desired sulfonamides in good to excellent yields. nih.gov

Other methods have utilized different oxidizing systems. For instance, a combination of m-chloroperbenzoic acid (m-CPBA) and tetrabutylammonium (B224687) bromide has been used to couple sodium sulfinates with various amines. researchgate.net Hypervalent iodine reagents, generated in situ from a catalytic amount of an iodo-precursor and a stoichiometric oxidant like m-CPBA, also effectively catalyze the sulfonylation of primary and secondary amines under mild conditions. researchgate.net Furthermore, an electrochemical approach has been developed that uses ammonium (B1175870) iodide (NH₄I) as a redox catalyst and supporting electrolyte in an undivided cell, avoiding the need for external chemical oxidants. nih.gov

Table 2: Comparative Overview of Sulfonamide Synthesis from Sodium Sulfinates

Method Oxidant/Mediator Catalyst Key Conditions Substrate Scope
Iodine-Mediated Coupling Molecular Iodine (I₂) None Room temperature, aqueous medium. nih.govresearchgate.net Primary and secondary amines (aromatic, aliphatic, cyclic). nih.gov
Hypervalent Iodine Catalysis m-CPBA 1-Iodopropane (catalytic) Mild reaction conditions. researchgate.net Primary and secondary amines. researchgate.net
Electrochemical Amination Electricity NH₄I (redox catalyst) Undivided cell, no external oxidant. nih.gov Primary/secondary amines, aqueous ammonia. nih.gov
Peracid Oxidation m-CPBA (n-Bu)₄NBr Room temperature. researchgate.net Primary and secondary amines (including cyclic). researchgate.net
Cyanide-Mediated Synthesis N-Bromosuccinimide Cyanide (for in situ sulfinate generation from vinyl sulfones) Room temperature. organic-chemistry.org Primary and secondary amines. organic-chemistry.org

Multicomponent Reaction Strategiesnih.govscispace.comresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all components, represent a highly efficient strategy for building molecular complexity. diva-portal.org Sodium sulfinates have proven to be valuable participants in such reactions, enabling the synthesis of complex organosulfur structures. nih.govscispace.com

One notable example is the copper(I) chloride (CuCl)-catalyzed radical oxidative azido-sulfonylation of alkenes. nih.gov In this reaction, an alkene, a source of azide (B81097) (such as trimethylsilyl (B98337) azide, TMSN₃), and a sodium sulfinate are combined to generate β-azidosulfones. nih.gov This transformation demonstrates the ability of the sulfinate to participate in a radical cascade process, leading to the vicinal difunctionalization of the alkene with both an azide and a sulfonyl group. nih.gov The versatility of this protocol allows for the use of a variety of sodium sulfinates and a broad range of alkenes, highlighting the power of MCRs in rapidly accessing densely functionalized molecules. nih.gov

Intramolecular Ring-Closing Sulfonylation Reactionsnih.govscispace.com

Sodium sulfinates are key reagents in sulfonyl radical-triggered intramolecular cyclization reactions, providing a powerful method for synthesizing various sulfur-containing heterocyclic compounds. nih.govscispace.com These reactions typically involve the generation of a sulfonyl radical from the sodium sulfinate, which then adds to an unsaturated moiety within the same molecule, initiating a ring-closing cascade. nih.gov

A prominent example is the silver nitrate (AgNO₃)-catalyzed oxidative cyclization of 1,6-enynes with sodium sulfinates. nih.gov This reaction leads to the formation of highly valuable sulfonylated benzofurans. The process is compatible with both aryl and alkyl sodium sulfinates, which can be coupled with a wide range of 1,6-enynes to produce various 2,3-disubstituted benzofurans in moderate to good yields. nih.gov

Another effective strategy is the trifluoroacetic acid (TFA)-promoted ring-closing sulfonylation of 2-propynolphenols with sodium sulfinates. nih.gov This reaction proceeds under mild conditions to afford 4-sulfonyl 2H-chromenes. The mechanism is believed to involve the nucleophilic addition of the sulfinate to an allylene carbocation intermediate, followed by a 6-endo-trig cyclization pathway. nih.gov This method successfully transforms various symmetrical and unsymmetrical tertiary propargylic alcohols into the desired chromene products in moderate to high yields. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for Sodium 2 Cyanoethane 1 Sulfinate

Spectroscopic Methods for Elucidation

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing fundamental information about molecular structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of organic molecules in solution. ¹H and ¹³C NMR experiments are fundamental for characterizing Sodium 2-cyanoethane-1-sulfinate. The ¹H NMR spectrum would show two distinct signals corresponding to the two methylene (B1212753) (-CH₂-) groups, appearing as triplets due to coupling with each other. The ¹³C NMR spectrum would display signals for the two methylene carbons and the nitrile carbon. The chemical shifts of these nuclei are significantly influenced by the electron-withdrawing nature of the adjacent cyano (-CN) and sulfinate (-SO₂⁻) groups. researchgate.net Advanced NMR techniques, such as COSY and HSQC, can be used to confirm the connectivity between protons and carbons.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these methods are excellent for confirming the presence of the key nitrile and sulfinate groups.

The nitrile group (C≡N) has a very characteristic, sharp absorption/band in a relatively clean region of the spectrum. The sulfinate group (S=O) gives rise to strong, characteristic stretching vibrations. According to data for similar sulfinate and nitrile-containing compounds, these vibrations can be reliably assigned. nist.gov IR spectroscopy is particularly sensitive to polar bonds like S=O, while Raman spectroscopy can be advantageous for the more symmetric C≡N bond.

Quantitative Analytical Methods

The accurate quantification of this compound is essential for quality control in its synthesis and for its application in various chemical processes. Quantitative analysis typically involves methods that can selectively measure the concentration of the sulfinate anion in the presence of starting materials, byproducts, and other potential impurities. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. Commonly employed techniques are adapted from established methods for other sulfur-containing compounds, such as sulfites and sulfonates.

Adaptations for Sulfinate Concentration Determination

Direct analytical standards and validated methods exclusively for this compound are not widely documented in publicly available literature. Therefore, determining its concentration necessitates the adaptation of existing quantitative techniques for chemically related species. The primary methods adapted for this purpose include chromatographic, titrimetric, and spectrophotometric approaches.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are powerful techniques for the separation and quantification of ionic and polar compounds, making them well-suited for sulfinate analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be adapted to quantify this compound. A method analogous to that used for sodium sulfite (B76179) analysis can be employed. google.com The separation is typically achieved on a C18 column. The mobile phase often consists of an aqueous buffer containing an ion-pairing agent, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), mixed with an organic modifier like methanol (B129727) or acetonitrile. google.com The ion-pairing agent forms a neutral complex with the sulfinate anion, allowing for its retention on the nonpolar stationary phase. Detection can be performed using a UV detector, typically around 214 nm, where the cyano- and sulfinate groups may absorb. google.com The method's linearity, precision, and accuracy must be validated over the desired concentration range.

Ion Chromatography (IC): IC is a highly effective method for analyzing anions and is frequently used for sulfite and sulfate determination in various matrices. metrohm.comshimadzu.com For this compound, an IC system equipped with an anion-exchange column, a suppressor, and a conductivity detector is the standard configuration. The sample is injected into an alkaline eluent (e.g., a sodium carbonate/sodium bicarbonate buffer), which carries it through the column where the sulfinate anion is separated from other anions based on its affinity for the stationary phase. shimadzu.com After separation, a suppressor is used to reduce the conductivity of the eluent and convert the analyte ions to the more conductive acid form, thereby enhancing detection sensitivity. metrohm.com This method is known for its high selectivity and sensitivity for ionic species.

The table below outlines potential starting parameters for these chromatographic methods.

ParameterHPLC AdaptationIon Chromatography Adaptation
Column C18 (Octadecylsilane), 5 µmHigh-capacity anion-exchange (e.g., Shodex IC SI-35)
Mobile Phase/Eluent Methanol:Water (e.g., 20:80 v/v) with 0.5-1.0g/L tetrabutylammonium hydrogen sulfate0.36 mM Sodium Carbonate / 5.1 mM Sodium Bicarbonate
Flow Rate 0.8 - 1.2 mL/min0.5 mL/min
Detector UV at 214 ± 5 nmSuppressed Conductivity
Sample Volume 10 - 20 µL3 - 20 µL

Titrimetric Methods

Titration offers a classic, cost-effective approach for quantification. An adaptation of the Monier-Williams method, traditionally used for sulfite analysis, can be considered. usda.gov This involves the oxidation of the sulfinate to sulfate.

The procedure involves:

Acidification of the sample to release the corresponding sulfinic acid.

Oxidation of the sulfinic acid to sulfuric acid using a standardized oxidizing agent (e.g., hydrogen peroxide).

Titration of the resulting sulfuric acid with a standardized solution of a strong base, such as sodium hydroxide. usda.gov

The endpoint can be determined using a pH indicator or potentiometrically. The concentration of this compound is then calculated based on the stoichiometry of the reaction. While robust, this method may lack specificity if other acidic or basic species are present in the sample.

Spectrophotometric Methods

Spectrophotometric analysis can be adapted for quantification, often requiring a derivatization step to produce a colored compound. A potential approach could be based on the reaction of the sulfinate with a chromogenic reagent. For instance, methods developed for other sulfur compounds, like sulfanilamide, use reagents such as 1,2-naphthoquinone-4-sulfonate (NQS) to form a colored product that can be measured. researchgate.net

A hypothetical adaptation would involve:

Reacting a known volume of the sample containing this compound with an excess of a chromogenic agent under optimized pH and temperature conditions.

Measuring the absorbance of the resulting colored solution at its wavelength of maximum absorbance (λmax) using a spectrophotometer.

Quantifying the concentration by comparing the absorbance to a calibration curve prepared from standards of known concentration. researchgate.netaip.org

The table below summarizes key parameters for this adapted method.

ParameterAdapted Spectrophotometric Method
Reagent Chromogenic agent (e.g., 1,2-naphthoquinone-4-sulfonate)
Reaction Medium Buffered aqueous solution (pH optimized)
Detection Wavelength (λmax) To be determined based on the formed chromogen
Quantification Calibration curve based on standards
Linear Range To be determined experimentally

For all adapted methods, rigorous validation according to ICH guidelines is necessary to ensure reliability. pnrjournal.com This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. pnrjournal.comnih.gov

Derivatives, Analogues, and Structural Modifications of the 2 Cyanoethane 1 Sulfinate Scaffold

Design Principles for Novel Sulfinate Analogues

The design of novel sulfinate analogues is predicated on systematically modifying the core structure to achieve desired chemical properties. For analogues of sodium 2-cyanoethane-1-sulfinate, the primary focus is on altering the substituent attached to the sulfinate group (R-SO₂Na). The key principles for designing these new structures involve modulating the electronic environment and steric bulk of the R-group.

One fundamental design strategy involves the substitution of the 2-cyanoethyl group with various other alkyl or aryl moieties. Introducing different alkyl chains can alter the compound's lipophilicity and steric hindrance around the reactive sulfinate center. Alternatively, replacing the alkyl group with an aromatic or heteroaromatic ring opens up a vast design space. The electronic properties of these aryl sulfinates can be precisely tuned by introducing electron-donating or electron-withdrawing substituents onto the ring. For instance, electron-donating groups are expected to increase the nucleophilicity of the sulfinate, while electron-withdrawing groups can enhance the stability of a corresponding sulfonyl radical, thereby influencing its reaction pathways.

Another design principle is the incorporation of additional functional groups. These groups can serve as handles for secondary chemical transformations or influence the molecule's solubility and reactivity. The choice of functional group depends on the intended application of the analogue, ranging from simple ethers and amides to more complex moieties for use in multicomponent reactions. The development of chiral sulfinates from precursors like 2-mercaptopyrimidines represents a more advanced design, aiming to introduce stereocenters and enable enantioselective synthesis. nih.gov

Synthetic Approaches to Modified Sulfinate Structures

A variety of synthetic methods are available for the preparation of structurally diverse sodium sulfinates, which are often generated from readily available starting materials like sulfonyl chlorides. nih.gov These established routes can be adapted to create a wide array of analogues of the 2-cyanoethane-1-sulfinate scaffold.

One of the most common and scalable methods involves the reduction of the corresponding sulfonyl chlorides. nih.gov This transformation can be effectively achieved using reagents such as sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution of sodium bicarbonate, or with zinc dust and sodium carbonate. nih.gov This approach is highly versatile, allowing for the synthesis of a broad range of both aromatic and aliphatic sodium sulfinates. nih.gov

Another powerful strategy, particularly relevant to the cyanoethane structure, is based on the Michael addition. In a representative sequence, a thiol can be added to acrylonitrile (B1666552), followed by oxidation of the resulting sulfide (B99878) with hydrogen peroxide in acetic acid to form a sulfone. Subsequent treatment with a sodium salt of a thiol can then yield the desired sodium sulfinate. nih.gov A similar approach has been successfully applied using ethyl propiolate. nih.gov

For the synthesis of optically pure sulfinate salts, a two-step method starting from chiral 2-mercaptopyrimidines has been developed. nih.gov Oxidation of the 2-mercaptopyrimidine (B73435) with an oxidizing agent like m-CPBA yields a stable pyrimidinyl sulfone. This intermediate can then be smoothly cleaved with sodium methoxide (B1231860) in methanol (B129727) to furnish the desired enantiomerically pure sulfinate in high yield. nih.gov

Synthetic Method Starting Materials Key Reagents Types of Analogues Produced Reference
ReductionSulfonyl Chlorides (R-SO₂Cl)Sodium Sulfite (Na₂SO₃), Sodium Bicarbonate; or Zinc dust, Sodium CarbonateAromatic and Aliphatic Sulfinates nih.gov
Michael Addition SequenceThiols, AcrylonitrileH₂O₂, Acetic Acid, Thiol Sodium SaltFunctionalized Aliphatic Sulfinates nih.gov
Cleavage of Pyrimidinyl SulfonesChiral 2-Mercaptopyrimidinesm-CPBA, Sodium MethoxideEnantiomerically Pure Sulfinates nih.gov

Investigation of Structural Variations on Chemical Reactivity

The chemical reactivity of sulfinates is remarkably versatile, with the ability to act as nucleophiles or as precursors to sulfonyl radicals depending on the reaction conditions. nih.govrsc.org Structural modifications to the sulfinate scaffold play a critical role in dictating which of these pathways is favored and the efficiency of the resulting transformation.

The reactivity of sulfinates can be switched between a one-electron pathway (nucleophilic addition) and a two-electron pathway (radical formation) by changing the stimulus. nih.gov In base-catalyzed reactions, sulfinates typically behave as nucleophiles. For example, in the cross-coupling with N-amidopyridinium salts, the sulfinate anion directly attacks the C4 position of the pyridine (B92270) ring. nih.gov The efficiency of this process is influenced by the nature of the R-group on the sulfinate. Both aryl sulfinates, including those with electron-rich and electron-deficient groups, and various alkyl sulfinates have been shown to be effective substrates in this type of transformation. nih.gov

Conversely, upon exposure to visible light, a different reaction manifold is accessed. An electron donor-acceptor (EDA) complex can form between the N-amidopyridinium salt and the sulfinate, facilitating a single-electron transfer (SET) to generate a sulfonyl radical. nih.gov This radical species can then participate in a variety of reactions, such as three-component couplings with alkenes, leading to the formation of β-pyridyl alkyl sulfones. nih.gov The quantum yield of this radical chain process has been measured at 3.6, indicating an efficient pathway. nih.gov The stability of the generated sulfonyl radical is a key factor, and structural variations that can stabilize a radical will favor this pathway.

The choice between aryl and alkyl sulfinates also impacts reactivity. While both classes of sulfinates can often be used, their electronic and steric differences can lead to variations in reaction rates and yields. For instance, in certain radical coupling reactions, sodium arylsulfinates containing electron-donating groups have been observed to perform better than those with electron-withdrawing groups. nih.gov

Reactivity Mode Conditions Mechanism Effect of Structural Variation Reference
Nucleophilic AdditionBase-CatalyzedOne-electron pathway; Sulfinate acts as a nucleophile.Effective with a broad range of alkyl and aryl sulfinates (both electron-rich and -poor). nih.gov
Radical FormationVisible LightTwo-electron pathway; Formation of an EDA complex leads to a sulfonyl radical.The stability of the sulfonyl radical is key; Can be tuned with electronic substituents on aryl rings. nih.gov

Future Perspectives and Research Challenges in 2 Cyanoethane 1 Sulfinate Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of sodium sulfinates often involves the reduction of sulfonyl chlorides, which can be harsh and generate significant waste. nih.govresearchgate.net A primary future goal is the development of greener synthetic pathways to sodium 2-cyanoethane-1-sulfinate and its analogs.

Key research directions include:

Catalytic Methods: Exploring catalytic systems that can replace stoichiometric reagents is paramount. For instance, copper-catalyzed methods for generating sulfinates from aryl iodides or bromides present a more sustainable alternative. Further research into earth-abundant metal catalysts or even metal-free catalytic systems would be a significant leap forward.

One-Pot Syntheses: Designing one-pot procedures that combine multiple synthetic steps without isolating intermediates can significantly reduce solvent usage and waste generation. For example, a direct synthesis from readily available starting materials like 1,2-dihaloethanes and sodium sulfite (B76179) is being explored to improve efficiency and reduce environmental impact. google.com

Benign Solvents: The use of water or other environmentally friendly solvents in the synthesis of sulfinates is highly desirable. nih.gov Research into reaction conditions that allow for high yields and purity in such solvents will be crucial.

A comparative look at traditional versus emerging sustainable synthetic routes is presented in Table 1.

Table 1: Comparison of Synthetic Routes to Sulfinates

FeatureTraditional Methods (e.g., from Sulfonyl Chlorides)Emerging Sustainable Methods
Starting Materials Often derived from multi-step processes.More readily available and less hazardous starting points.
Reagents Use of stoichiometric and often harsh reducing agents.Catalytic amounts of reagents, often with higher atom economy.
Solvents Often reliant on volatile organic solvents.Increasing use of water and other green solvents. nih.gov
Waste Generation Can produce significant amounts of inorganic salts and other byproducts.Reduced waste streams due to higher efficiency and catalytic nature.
Scalability Can be challenging to scale up safely and efficiently. researchgate.netPotentially more amenable to large-scale, continuous production.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

This compound and its parent class of sulfinates exhibit dual reactivity, acting as both nucleophiles and precursors to sulfonyl radicals. rsc.org This versatility opens the door to discovering novel chemical transformations.

Future research should focus on:

Radical Chemistry: The generation of sulfonyl radicals from sulfinates under mild conditions, such as photoredox catalysis, has expanded their synthetic utility. nih.govrsc.org Investigating new radical-mediated cyclizations, multicomponent reactions, and C-H functionalizations will be a fruitful area of research. nih.govrsc.orgsemanticscholar.org

Divergent Reactivity: Controlling the reaction conditions to selectively favor either a one- or two-electron pathway can lead to completely different products from the same set of starting materials. nih.gov For instance, the reaction of sulfinates with pyridinium (B92312) salts can be directed towards different outcomes by switching between thermal and photochemical activation. nih.gov

Multicomponent Reactions: The ability of sulfinates to participate in multicomponent reactions, where three or more reactants combine in a single step, is a powerful tool for building molecular complexity. Developing new multicomponent reactions involving this compound will provide rapid access to diverse and complex molecules.

Advancements in Catalytic and Stereoselective Applications

The development of catalytic and stereoselective reactions is a cornerstone of modern organic synthesis. While progress has been made, there is ample room for advancement in the context of 2-cyanoethane-1-sulfinate chemistry.

Key areas for future investigation include:

Asymmetric Catalysis: The synthesis of chiral sulfones and other sulfur-containing compounds is of great interest in medicinal chemistry. Developing enantioselective catalytic methods that utilize this compound as a building block is a significant challenge. This could involve the design of new chiral ligands for metal catalysts or the use of organocatalysis.

Stereoselective Reactions: Achieving high levels of stereoselectivity in reactions involving sulfinates is crucial for producing specific isomers of a target molecule. masterorganicchemistry.com For example, copper-catalyzed reactions of sodium sulfinates with alkenes and alkynes can lead to the stereoselective formation of (E)-alkenyl sulfones. organic-chemistry.org Further exploration of reaction conditions and catalysts to control diastereoselectivity and enantioselectivity is needed.

Novel Catalytic Systems: Beyond traditional transition metal catalysis, exploring the use of photoredox catalysis, electrochemistry, and biocatalysis for activating sulfinates will open up new synthetic possibilities. rsc.orgresearchgate.net

Table 2: Examples of Catalytic Systems in Sulfinate Chemistry

Catalyst SystemReaction TypeKey Advantage
Copper(I) Iodide Oxidation of sodium sulfinatesEnables stereoselective synthesis of alkenyl sulfones. organic-chemistry.org
Palladium(II) Acetate Directed C-H activationAllows for ortho-halogenation of sulfinate salts. concordia.ca
Iodine Oxidative aminationProvides an eco-friendly route to sulfonamides in water. nih.gov
Visible Light Photoredox Catalysis Radical generationCatalyst-free generation of sulfonyl radicals for three-component reactions. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. thalesnano.comeuropa.eu Integrating the synthesis and application of this compound into flow chemistry platforms is a promising future direction.

Potential benefits and research avenues include:

Safer Handling of Reactive Intermediates: The generation and immediate use of potentially unstable intermediates, such as sulfonyl radicals, can be performed more safely in a continuous flow reactor. europa.eu

Process Optimization and Automation: Automated flow systems allow for rapid screening of reaction conditions (temperature, pressure, residence time, and stoichiometry) to quickly identify optimal parameters for a given transformation.

Scalability: Reactions developed in flow can often be scaled up more readily than batch processes by simply running the system for a longer duration or by using parallel reactors.

The transition from batch to continuous flow for reactions involving sulfinates could significantly impact the industrial production of valuable sulfur-containing compounds.

Application of Computational Chemistry and Theoretical Studies for Mechanistic Understanding

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate pathways of chemical reactions. researchgate.netresearchgate.net

In the context of 2-cyanoethane-1-sulfinate chemistry, computational studies can provide valuable insights into:

Reaction Pathways: DFT calculations can help to map out the potential energy surfaces of reactions, identifying transition states and intermediates, and clarifying the operative mechanism. nih.govresearchgate.net This is particularly important for understanding the divergent reactivity of sulfinates. nih.gov

Selectivity: Computational models can be used to predict and explain the origins of chemo-, regio-, and stereoselectivity in reactions involving sulfinates.

Catalyst Design: Theoretical studies can aid in the design of new and improved catalysts by providing a molecular-level understanding of catalyst-substrate interactions.

By combining experimental and computational approaches, a more complete picture of 2-cyanoethane-1-sulfinate chemistry can be achieved, paving the way for future innovations in the field.

Q & A

Q. What are the standard synthetic routes for preparing sodium 2-cyanoethane-1-sulfinate, and how can purity be validated?

Sodium sulfinates are typically synthesized via reduction of sulfonyl chlorides using sodium sulfite under controlled conditions . For this compound, sulfonyl chloride precursors (e.g., 2-cyanoethanesulfonyl chloride) can be reduced in aqueous sodium sulfite at 40–60°C. Purity validation requires:

  • Analytical methods : NMR (¹H/¹³C) to confirm structural integrity.
  • Chromatography : HPLC or LC-MS to detect residual sulfonyl chloride or side products.
  • Elemental analysis : Verify stoichiometric sodium content.

Q. How does the nucleophilic reactivity of this compound compare to other sulfinate salts?

The cyano group in this compound enhances electrophilicity at the sulfur center, increasing nucleophilic reactivity compared to aliphatic sulfinates (e.g., sodium methanesulfinate). This is demonstrated in its ability to undergo faster thiol-disulfide exchange reactions under mild conditions .

Q. What are the key stability challenges for this compound in aqueous solutions?

Stability studies using stopped-flow spectroscopy reveal hydrolysis of the sulfinate group in acidic (pH < 3) or alkaline (pH > 10) conditions, forming sulfonic acid derivatives . For long-term storage:

  • Use anhydrous solvents (e.g., DMF, DMSO).
  • Maintain neutral pH and low temperatures (2–8°C).

Advanced Research Questions

Q. How can conflicting data on reaction yields in sulfinate-mediated C–S bond formation be resolved?

Discrepancies in reported yields often stem from variations in:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack but may promote side reactions.
  • Temperature control : Exothermic reactions require precise thermal management to avoid decomposition.
  • Catalyst selection : Transition-metal catalysts (e.g., Cu(I)) improve regioselectivity but introduce metal contamination risks . Methodological recommendation : Replicate studies under standardized conditions (solvent, temperature, catalyst-free protocols) and employ kinetic modeling to identify rate-limiting steps .

Q. What experimental strategies optimize the use of this compound in synthesizing chiral sulfoxides?

Chiral sulfoxides require enantioselective oxidation of sulfinates. Key approaches include:

  • Asymmetric catalysis : Use chiral Ti(IV)-tartrate complexes to achieve >90% enantiomeric excess (ee).
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures.
  • In-situ monitoring : Circular dichroism (CD) spectroscopy tracks ee during reactions .

Q. How do empirical contradictions in biological activity studies of sulfinate derivatives inform mechanistic hypotheses?

Conflicting reports on antimicrobial activity may arise from:

  • Variability in test strains : Gram-positive vs. Gram-negative bacteria exhibit differential membrane permeability to sulfinates.
  • Bioavailability factors : Solubility-enhancing groups (e.g., sulfonate) improve cellular uptake. Resolution : Standardize assays using OECD guidelines (e.g., broth microdilution) and correlate activity with LogP values to assess membrane penetration .

Methodological and Data Analysis

Q. What statistical approaches are recommended for analyzing sulfinate reactivity in high-throughput screening?

  • Multivariate analysis : Principal component analysis (PCA) identifies dominant variables (e.g., solvent, temperature) affecting reaction outcomes.
  • Design of Experiments (DoE) : Fractional factorial designs minimize experimental runs while maximizing data robustness .

Q. How can researchers validate the identity of novel sulfinate derivatives without commercial standards?

  • Spectroscopic cross-validation : Combine HRMS, 2D NMR (HSQC, HMBC), and IR to confirm functional groups.
  • X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry .

Comparative Studies

Q. What distinguishes this compound from structurally similar sulfinates in organocatalytic applications?

The electron-withdrawing cyano group stabilizes transition states in Michael addition reactions, enabling lower catalyst loadings compared to sodium benzenesulfinate. Comparative kinetic studies using UV-Vis spectroscopy quantify this effect .

Q. How do computational methods (e.g., DFT) enhance mechanistic understanding of sulfinate-mediated reactions?

Density functional theory (DFT) simulations model reaction pathways, identifying intermediates (e.g., sulfinyl radicals) and predicting regioselectivity in C–H functionalization. Validate computational results with isotopic labeling experiments (e.g., ³⁴S) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.